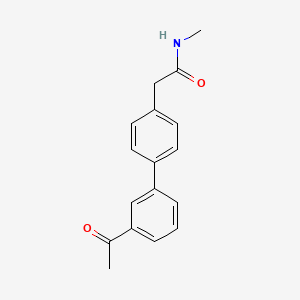![molecular formula C15H19N5 B5942488 [1-[(2-Pyridin-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B5942488.png)
[1-[(2-Pyridin-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-Pyridin-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methanamine: is a heterocyclic compound that features a pyridine and pyrimidine moiety linked to a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Pyridin-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methanamine typically involves the formation of the pyridine-pyrimidine core followed by the attachment of the pyrrolidine ring. One common method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the pyridine and pyrimidine moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinone derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of novel heterocyclic compounds with potential biological activities .
Biology: It has been studied for its anti-fibrotic activities, showing promise in inhibiting the expression of collagen and other fibrosis-related proteins .
Medicine: The compound’s derivatives have been evaluated for their anticancer, antibacterial, and antifungal activities .
Mechanism of Action
The mechanism of action of [1-[(2-Pyridin-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methanamine involves its interaction with various molecular targets. For instance, it can inhibit receptor tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . Additionally, the compound may act as an inhibitor of collagen prolyl 4-hydroxylases, enzymes that play a role in collagen synthesis and fibrosis .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridine-pyrimidine core and exhibit similar biological activities.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives: These compounds have been studied for their anticancer and antibacterial activities.
Uniqueness: What sets [1-[(2-Pyridin-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methanamine apart is its unique combination of the pyridine-pyrimidine core with a pyrrolidine ring, which may confer distinct biological properties and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
[1-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c16-7-12-4-6-20(10-12)11-13-8-18-15(19-9-13)14-3-1-2-5-17-14/h1-3,5,8-9,12H,4,6-7,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIGSTKTQLUFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CN=C(N=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{4-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperazin-1-yl}pyrimidine-2,4-diamine](/img/structure/B5942407.png)
![5-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5942415.png)
![1-(3-{[6-(aminomethyl)-2-methylpyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B5942421.png)
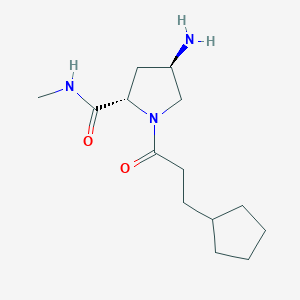
![N-[(1,5-dimethylindazol-3-yl)methyl]-3-azaspiro[5.5]undecan-9-amine](/img/structure/B5942434.png)
![1-(2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidin-4-yl)piperidin-4-ol](/img/structure/B5942435.png)
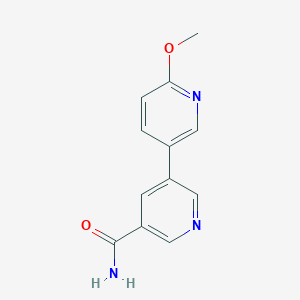
![(4R)-4-amino-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-N-methyl-L-prolinamide](/img/structure/B5942449.png)
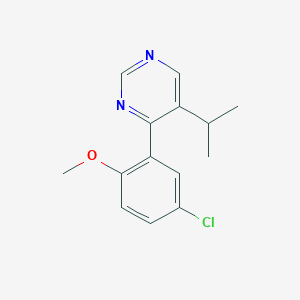
![(4S)-4-amino-N-methyl-1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-L-prolinamide](/img/structure/B5942474.png)
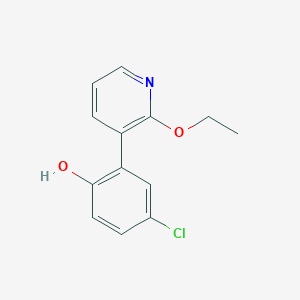
![[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B5942494.png)
![4-{[4-(3-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B5942500.png)
